REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([C:6]#[N:7])=O.C(=O)(O)O.[NH2:17][NH:18][C:19]([NH2:21])=[NH:20].[N+]([O-])(O)=O.N>CS(C)=O>[NH2:20][C:19]1[N:18]=[N:17][C:4]([C:3]2[CH:8]=[CH:9][CH:10]=[C:11]([Cl:12])[C:2]=2[Cl:1])=[C:6]([NH2:7])[N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C#N)C=CC=C1Cl
|
Name
|
|
Quantity
|
81.67 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NNC(=N)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 7 days
|
Duration
|
7 d
|
Type
|
STIRRING
|
Details
|
The cooled mixture was stirred
|
Type
|
STIRRING
|
Details
|
stirred with ice cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid was separated by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
finally dried in vacuo
|
Type
|
ADDITION
|
Details
|
The above solid was added to a 10% w/v solution of potassium hydroxide pellets in methanol (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
When cool the solution
|
Type
|
CUSTOM
|
Details
|
was evaporated down in vacuo
|
Type
|
ADDITION
|
Details
|
treated with ice water (800 ml)
|
Type
|
STIRRING
|
Details
|
then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 15.6% | |
YIELD: CALCULATEDPERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |